Prothipendyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

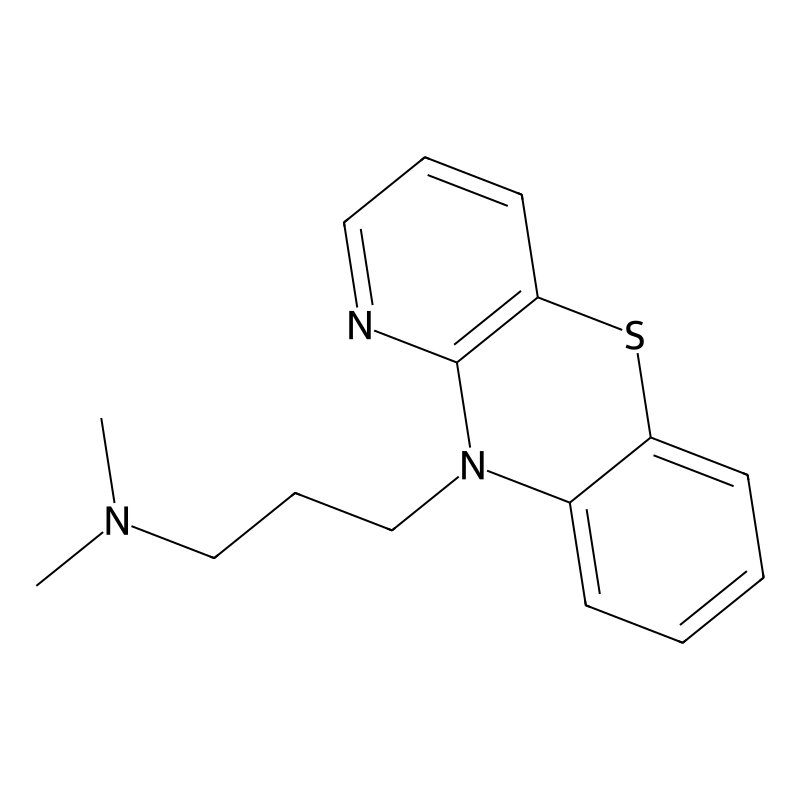

Prothipendyl is a pharmaceutical compound classified as a dopamine antagonist, primarily used in the treatment of various psychiatric disorders. Its chemical structure is characterized by the presence of a pyridobenzothiazine moiety, making it part of the broader class of alkyldiarylamines. The compound is known by its IUPAC name, N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine hydrochloride, and has the molecular formula C₁₆H₁₉N₃S·HCl. Prothipendyl hydrochloride exhibits significant affinity for D1 and D2 dopamine receptors, as well as serotonin 5-HT2A receptors, which underpins its pharmacological effects in managing symptoms of agitation and restlessness in psychiatric conditions .

- Oxidation: It can be oxidized using potassium caroate to form prothipendyl sulfoxide.

- Reduction: Reduction reactions typically involve agents such as sodium borohydride.

- Substitution: These reactions can occur under acidic or basic conditions depending on the desired products.

The major products formed from these reactions include prothipendyl sulfoxide and other derivatives that retain the core azaphenothiazine structure .

Prothipendyl exhibits notable biological activity primarily through its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, it influences various biochemical pathways associated with mood regulation and stress responses. This mechanism leads to a reduction in symptoms related to restlessness and agitation in patients suffering from psychiatric disorders such as schizophrenia and anxiety . The compound's selectivity for D1 and D2 receptors is particularly significant in its therapeutic applications .

The synthesis of prothipendyl hydrochloride can be achieved through several methods. A common synthetic route involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride. This method allows for the formation of the desired compound efficiently while maintaining high purity levels. In industrial settings, similar synthetic routes are employed but scaled up to ensure consistent quality .

Prothipendyl is primarily used in clinical settings for:

- Treatment of Psychiatric Disorders: It has been utilized in managing conditions such as schizophrenia, depression, anxiety disorders, and psychosomatic disorders.

- Symptomatic Relief: The compound is effective in alleviating symptoms of agitation and restlessness associated with various mental health issues .

Interaction studies have indicated that prothipendyl may exhibit increased central nervous system depression when combined with certain substances like benzyl alcohol. Additionally, it interacts with various medications used in psychiatric treatments, necessitating careful consideration when prescribing .

Prothipendyl shares structural and functional similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Haloperidol | Butyrophenone derivative | Antipsychotic | Strong D2 receptor antagonist |

| Olanzapine | Thienobenzodiazepine | Antipsychotic | Multi-receptor antagonist (D2, 5-HT2A) |

| Risperidone | Benzisoxazole derivative | Antipsychotic | Dual action on serotonin and dopamine receptors |

| Quetiapine | Dibenzothiazepine | Antipsychotic | Sedative effects due to H1 receptor antagonism |

Prothipendyl's uniqueness lies in its specific receptor selectivity and its structural framework that includes a pyridobenzothiazine component, which distinguishes it from other antipsychotic agents .

Reaction of 1-Azaphenothiazine with 3-Dimethylaminopropyl Chloride

The primary synthetic route for prothipendyl involves the nucleophilic alkylation of 1-azaphenothiazine with 3-dimethylaminopropyl chloride [2]. This reaction represents a classic example of N-alkylation in azaphenothiazine chemistry, where the thiazine nitrogen atom acts as the nucleophilic center [3] [4]. The reaction proceeds through an SN2 mechanism, with the nucleophilic nitrogen of the azaphenothiazine ring system attacking the electrophilic carbon of the alkyl halide [5] [6].

The reaction typically occurs under anhydrous conditions at room temperature to moderate heating (25-35°C) . The choice of 3-dimethylaminopropyl chloride as the alkylating agent is critical, as the three-carbon chain length allows optimal positioning of the dimethylamino group for subsequent pharmacological activity [8]. The electron-rich nature of the azaphenothiazine nitrogen facilitates the nucleophilic attack, leading to the formation of the desired N-alkylated product [4] [9].

Mechanistically, the reaction involves initial deprotonation of the azaphenothiazine nitrogen, followed by nucleophilic substitution at the primary carbon of the alkyl halide [10] [11]. The dimethylamino group serves as a leaving group precursor, though in this case, the chloride is the actual leaving group. The reaction proceeds with inversion of configuration at the electrophilic carbon center [12].

Role of Sodium Hydride as Catalyst

Sodium hydride plays a crucial catalytic role in the synthesis of prothipendyl by functioning as a strong base to deprotonate the azaphenothiazine nitrogen [11] [12]. The pKa of azaphenothiazine is approximately 6.2, making it sufficiently acidic to be deprotonated by sodium hydride, which has a pKb of approximately 35 [13] [10]. This deprotonation generates a nucleophilic azaphenothiazine anion that readily undergoes alkylation with 3-dimethylaminopropyl chloride [4].

The use of sodium hydride offers several advantages over alternative bases. Its strong basicity ensures complete deprotonation of the azaphenothiazine substrate, while its heterogeneous nature allows for easy removal during workup [11] [12]. Additionally, sodium hydride does not participate in competing nucleophilic reactions, making it an ideal choice for this transformation [13].

The optimal loading of sodium hydride ranges from 1.1 to 1.5 equivalents relative to the azaphenothiazine starting material . Excess base is typically employed to ensure complete deprotonation and to compensate for any moisture present in the reaction system [10]. The reaction mechanism involves initial hydride abstraction from the azaphenothiazine N-H bond, generating hydrogen gas and the corresponding sodium azaphenothiazinate salt [11] [12].

Alternative Synthetic Pathways

Several alternative synthetic approaches have been developed for prothipendyl synthesis, offering different advantages in terms of reaction conditions, yields, and scalability [14] [15] [9]. The Buchwald-Hartwig amination methodology represents one such alternative, employing palladium-catalyzed coupling reactions to form the C-N bond [15] [9]. This approach utilizes palladium acetate as the catalyst, potassium carbonate as the base, and specialized ligands such as 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine [15].

Another alternative pathway involves the use of potassium tert-butoxide as the base instead of sodium hydride [4]. This approach operates under milder conditions and can be performed in tetrahydrofuran as the solvent [4]. The reaction proceeds at slightly elevated temperatures (80-120°C) but offers the advantage of easier workup and purification procedures [4].

The Smiles rearrangement pathway represents a more complex alternative involving the rearrangement of sulfide intermediates [16] [4]. This approach begins with the formation of phenyl azinyl sulfides, which undergo intramolecular rearrangement under basic conditions to yield the desired azaphenothiazine framework [17]. The mechanism involves S→N migration of the azinyl group, followed by cyclization to form the tricyclic ring system [16] [4].

Industrial Production Techniques

Industrial-scale production of prothipendyl employs optimized versions of the laboratory synthesis, with modifications to enhance yield, purity, and economic efficiency [18] [19] [20]. The industrial process typically utilizes continuous flow reactors to maintain consistent reaction conditions and improve heat transfer [21] [22]. These reactors allow for precise control of temperature, residence time, and mixing, resulting in higher yields (85-90%) compared to batch processes [19] [21].

The industrial synthesis begins with high-purity starting materials (≥99.5% purity for 1-azaphenothiazine) to minimize impurity formation [20]. The reaction is conducted in mixed solvent systems, typically DMF/toluene (3:1), which provides optimal solubility for both reactants while facilitating product isolation [19]. Mechanical stirring replaces magnetic stirring to ensure adequate mixing in large-scale reactors [21].

Temperature control is critical in industrial operations, with reaction temperatures maintained between 40-60°C to balance reaction rate with selectivity [18] [19]. Advanced process control systems monitor reaction progress through in-line analytical techniques, including near-infrared spectroscopy and high-performance liquid chromatography [20] [21].

The industrial workup procedure involves controlled aqueous quenching followed by phase separation and solvent recovery [19]. Sophisticated filtration systems achieve filtration efficiencies of 98-99%, significantly higher than laboratory-scale operations [20]. Continuous crystallization techniques are employed for product isolation, offering superior control over crystal size and morphology compared to batch crystallization [21] [22].

Purification and Crystallization Methods

The purification of prothipendyl involves multiple crystallization steps designed to remove impurities and achieve pharmaceutical-grade purity [23] [24] [25]. The primary purification method utilizes recrystallization from carefully selected solvent systems that maximize selectivity between the desired product and potential impurities [23] [25].

The initial crystallization typically employs a mixed solvent system of ethanol and water (3:1 v/v) at controlled temperatures [25] . The dissolution is performed at elevated temperatures (80-90°C) to ensure complete solubility, followed by controlled cooling to room temperature over several hours [23] [25]. This slow cooling rate promotes the formation of large, well-formed crystals with high purity [23].

Seeding techniques are often employed to control nucleation and crystal growth [26]. Small seed crystals of pure prothipendyl are added to the supersaturated solution to initiate crystallization at predetermined sites [26]. This approach improves batch-to-batch consistency and enhances crystal quality [23] [26].

Advanced crystallization techniques include sublimation crystallization for achieving ultra-high purity (>99.9%) [20]. This method involves the direct transition from solid to vapor phase under reduced pressure, followed by controlled condensation to form pure crystals [20]. The technique is particularly effective for removing non-volatile impurities and achieving pharmaceutical-grade specifications [20].

Continuous crystallization methods are increasingly employed in industrial settings [19] [21] [22]. These systems utilize mixed-suspension mixed-product removal (MSMPR) crystallizers that operate under steady-state conditions [21]. The continuous approach offers superior control over crystal size distribution and purity compared to batch methods [19] [22].

Salt Formation: Hydrochloride and Monohydrate Derivatives

The formation of prothipendyl hydrochloride represents a critical step in pharmaceutical development, as salt formation significantly improves the compound's physicochemical properties [27] [28] [29]. The hydrochloride salt exhibits enhanced water solubility (12.8 mg/mL) compared to the free base, facilitating pharmaceutical formulation and bioavailability [30] .

The hydrochloride salt is prepared by treating prothipendyl free base with hydrogen chloride gas in anhydrous ether [27] [31]. The reaction proceeds through protonation of the dimethylamino group, which has a pKa of approximately 9.2 [30]. The resulting hydrochloride salt precipitates from solution as crystalline material with a molecular weight of 321.87 g/mol [30] .

The formation process requires careful control of stoichiometry to ensure complete salt formation without excess acid [27] [31]. The optimal ratio involves 1.05 equivalents of hydrogen chloride relative to the prothipendyl base [27]. Temperature control during salt formation is critical, with the reaction typically conducted at 0-5°C to minimize side reactions and decomposition [31].

The monohydrate form of prothipendyl hydrochloride represents a particularly stable crystalline modification with enhanced storage stability [32]. This hydrated salt contains one molecule of water per drug molecule, resulting in a molecular formula of C16H19N3S·HCl·H2O and a molecular weight of 339.88 g/mol [33] . The monohydrate exhibits superior chemical stability compared to the anhydrous form, with storage stability extending 36-48 months under proper conditions .

Controlled crystallization from water-ethanol mixtures (3:1 v/v) at 4°C produces uniform monohydrate crystals with greater than 99% purity . X-ray diffraction analysis confirms the monohydrate structure and demonstrates the ordered arrangement of water molecules within the crystal lattice . The formation of the monohydrate involves hydrogen bonding between water molecules and both the hydrochloride and the azaphenothiazine nitrogen atoms [33] [27].

Alternative salt forms include the dihydrochloride salt, formed by treatment with excess hydrogen chloride [34]. This salt exhibits higher water solubility (18.5 mg/mL) but reduced chemical stability compared to the monohydrate [34]. The dihydrochloride form has limited pharmaceutical utility due to its hygroscopic nature and tendency toward disproportionation [27] [29].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AX - Other antipsychotics

N05AX07 - Prothipendyl

Pictograms

Irritant

Other CAS

1225-65-6

Wikipedia

Use Classification

Dates

2: Krämer M, Heese P, Banger M, Madea B, Hess C. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Test Anal. 2018 Jun;10(6):1009-1016. doi: 10.1002/dta.2319. Epub 2017 Nov 13. PubMed PMID: 29027369.

3: Krämer M, Broecker S, Madea B, Hess C. Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples-Benefit for routine drug testing. J Pharm Biomed Anal. 2017 Oct 25;145:517-524. doi: 10.1016/j.jpba.2017.07.011. Epub 2017 Jul 12. PubMed PMID: 28756170.

4: Paulzen M, Schoretsanitis G, Stegmann B, Hiemke C, Gründer G, Schruers KRJ, Walther S, Lammertz SE, Haen E. Pharmacokinetic considerations in antipsychotic augmentation strategies: How to combine risperidone with low-potency antipsychotics. Prog Neuropsychopharmacol Biol Psychiatry. 2017 Jun 2;76:101-106. doi: 10.1016/j.pnpbp.2017.03.002. Epub 2017 Mar 14. PubMed PMID: 28302501.

5: Morak-Młodawska B, Pluta K, Latocha M, Jeleń M. Synthesis, spectroscopic characterization, and anticancer activity of new 10-substituted 1,6-diazaphenothiazines. Med Chem Res. 2016;25(11):2425-2433. Epub 2016 Aug 4. PubMed PMID: 27818603; PubMed Central PMCID: PMC5075014.

6: Wahl M, Tipotsch-Maca SM, Vecsei-Marlovits PV. Intraoperative floppy iris syndrome and its association with various concurrent medications, bulbus length, patient age and gender. Graefes Arch Clin Exp Ophthalmol. 2017 Jan;255(1):113-118. doi: 10.1007/s00417-016-3515-7. Epub 2016 Oct 19. PubMed PMID: 27761703.

7: Schmedt N, Kollhorst B, Enders D, Jobski K, Krappweis J, Garbe E, Schink T. Comparative risk of death in older adults treated with antipsychotics: A population-based cohort study. Eur Neuropsychopharmacol. 2016 Sep;26(9):1390-1400. doi: 10.1016/j.euroneuro.2016.07.006. Epub 2016 Jul 27. PubMed PMID: 27475994.

8: Yayan J, Rasche K. Treatment Options for Central Sleep Apnea: Comparison of Ventilator, Oxygen, and Drug Therapies. Adv Exp Med Biol. 2016;905:79-86. doi: 10.1007/5584_2015_183. PubMed PMID: 26747067.

9: Mielech-Łukasiewicz K, Staśkowska E. Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. Anal Sci. 2015;31(10):961-9. doi: 10.2116/analsci.31.961. PubMed PMID: 26460359.

10: Drach LM. [Psychopharmalogical treatment of delirium in the elderly]. Med Monatsschr Pharm. 2014 Apr;37(4):124-31; quiz 133-4. Review. German. PubMed PMID: 24779187.

11: Scharfetter J, Fischer P. [QTc prolongation induced by intravenous sedation with Haloperidol, Prothipendyl and Lorazepam]. Neuropsychiatr. 2014;28(1):1-5. doi: 10.1007/s40211-014-0097-7. Epub 2014 Feb 7. German. PubMed PMID: 24504742.

12: Declercq T, Petrovic M, Azermai M, Vander Stichele R, De Sutter AI, van Driel ML, Christiaens T. Withdrawal versus continuation of chronic antipsychotic drugs for behavioural and psychological symptoms in older people with dementia. Cochrane Database Syst Rev. 2013 Mar 28;(3):CD007726. doi: 10.1002/14651858.CD007726.pub2. Review. PubMed PMID: 23543555.

13: Mann E, Haastert B, Böhmdorfer B, Frühwald T, Iglseder B, Roller-Wirnsberger R, Meyer G. Prevalence and associations of potentially inappropriate prescriptions in Austrian nursing home residents: secondary analysis of a cross-sectional study. Wien Klin Wochenschr. 2013 Apr;125(7-8):180-8. doi: 10.1007/s00508-013-0342-2. Epub 2013 Mar 28. PubMed PMID: 23536016.

14: Pavlic M, Haidekker A, Grubwieser P, Rabl W. Fatal accident caused by isoflurane abuse. Int J Legal Med. 2002 Dec;116(6):357-60. PubMed PMID: 12596784.

15: Misiuk W, Kleszczewska E. Application of ammonium peroxidisulfate and metavanadate for spectrophotometric determination of prothipendyl hydrochloride. Acta Pol Pharm. 2001 Mar-Apr;58(2):87-92. PubMed PMID: 11501795.

16: Schreinzer D, Frey R, Stimpfl T, Vycudilik W, Berzlanovich A, Kasper S. Different fatal toxicity of neuroleptics identified by autopsy. Eur Neuropsychopharmacol. 2001 Apr;11(2):117-24. PubMed PMID: 11313157.

17: Christiaens F, Lessire H, Dellers I, Denis B, Vankeerberghen L, Verborgh C. Successful prolonged cardiopulmonary resuscitation after a combined intoxication with a tricyclic antidepressant, a benzodiazepine and a neuroleptic. Eur J Emerg Med. 2000 Sep;7(3):229-36. PubMed PMID: 11142276.

18: Zed PJ, Loewen PS, Robinson G. Medication-induced headache: overview and systematic review of therapeutic approaches. Ann Pharmacother. 1999 Jan;33(1):61-72. Review. PubMed PMID: 9972386.

19: Michielsen D, Lamberts G, De Boe V, Braeckman J, Keuppens F. Prothipendylhydrochloride-induced priapism: case report. Acta Urol Belg. 1997 Dec;65(4):43-4. PubMed PMID: 9497597.

20: Eberlein-König B, Bindl A, Przybilla B. Phototoxic properties of neuroleptic drugs. Dermatology. 1997;194(2):131-5. PubMed PMID: 9094460.